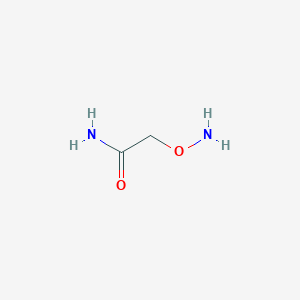

2-(Aminooxy)acetamide

Description

2-(Aminooxy)acetamide is a specialized acetamide derivative characterized by the presence of an aminooxy (-ONH₂) group at the second carbon position of the acetamide backbone. Its molecular formula is C₂H₆N₂O₂, and it serves as a versatile intermediate in organic synthesis, particularly for constructing heterobifunctional linkers in bioconjugation chemistry . The aminooxy group enables selective reactions with carbonyl-containing molecules (e.g., ketones, aldehydes), making it valuable in drug delivery systems and glycobiology research.

Properties

CAS No. |

35251-42-4 |

|---|---|

Molecular Formula |

C2H6N2O2 |

Molecular Weight |

90.08 g/mol |

IUPAC Name |

2-aminooxyacetamide |

InChI |

InChI=1S/C2H6N2O2/c3-2(5)1-6-4/h1,4H2,(H2,3,5) |

InChI Key |

VTRGCUISDBTZIB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)ON |

Origin of Product |

United States |

Scientific Research Applications

Bioconjugation

2-(Aminooxy)acetamide is extensively used as a linker in bioconjugation processes. It facilitates the attachment of biomolecules, such as proteins and antibodies, to surfaces or other molecules. This capability enhances the development of targeted therapies, particularly in cancer treatment .

Drug Delivery Systems

The unique structure of this compound enables the formulation of advanced drug delivery systems. Its ability to selectively target specific cells improves the efficacy and specificity of drug targeting, making it a valuable tool in cancer therapy .

Diagnostics

This compound is employed in diagnostic applications, including the creation of biosensors that detect specific biomolecules. Such technologies are vital for early disease detection and monitoring, providing critical insights into patient health .

Chemical Biology Research

In chemical biology, this compound plays a significant role in studying protein interactions and cellular processes. It aids scientists in understanding complex biological systems, contributing to advancements in therapeutic strategies .

Study on Enzyme Inhibition

Research has demonstrated that this compound can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and norepinephrine, which are essential for treating depression.

Table 1: MAO-A Inhibition Data

| Compound | Dose (mg/kg) | Immobility Duration (s) | % Decrease in Immobility |

|---|---|---|---|

| VS25 | 15 | 67.48 ± 2.0 | 28.07 |

| 30 | 49.73 ± 2.0 | 46.98 | |

| 60 | 68.02 ± 3.0 | 27.49 |

Cyclooxygenase Inhibition

Another study focused on the potential anti-inflammatory properties of the compound, suggesting its effectiveness in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation.

Protein Modification Studies

The compound has been utilized in bioorthogonal chemistry for modifying proteins, which is crucial for developing targeted therapies in cancer treatment. It allows for precise modifications that can enhance therapeutic efficacy.

Comparison with Similar Compounds

Key Structural Features :

- Acetamide core with an aminooxy substituent.

- High polarity due to the -NH-O- functional group.

- Reactivity toward carbonyl groups via oxime ligation .

Comparison with Structurally Related Acetamide Derivatives

2-Phenoxyacetamide Analogues

Structural Differences :

N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)-acetamide

Structural Differences :

AP-M Inhibitors: 2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic Acids

Structural Differences :

- Core Modification: Combines acetamide with a phenoxyacetic acid group and azacycloalkyl rings (e.g., pyrrolidinone).

Pyridazin-3(2H)-one Derivatives

Structural Differences :

- Core Modification: Replaces acetamide with a pyridazinone ring.

Physicochemical and Spectral Data Comparison

Q & A

Q. Data Analysis :

| Compound ID | Substituent | MIC (µg/mL) S. aureus | Zone of Inhibition (mm) C. albicans |

|---|---|---|---|

| 47 | 3,5-Difluorophenyl | 8.2 | 12 |

| 48 | 3-Isopropylphenyl | 6.5 | 14 |

Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.